molecular formula C20H20N8O2 B2531174 4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine CAS No. 2197615-40-8

4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine

Cat. No.: B2531174
CAS No.: 2197615-40-8
M. Wt: 404.434
InChI Key: SIJPCTFFKAABCO-UHFFFAOYSA-N
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Description

4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine is a useful research compound. Its molecular formula is C20H20N8O2 and its molecular weight is 404.434. The purity is usually 95%.
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Scientific Research Applications

Antihistaminic and Anti-inflammatory Activity

A study demonstrated the synthesis and evaluation of fused pyridazines with cyclic amines for antihistaminic activity and the inhibitory effect on eosinophil infiltration. Compounds showing potent antihistaminic activity with little blockade of central H(1) receptors contrasted with complete blockade of peripheral H(1) receptors. Notably, one compound inhibited eosinophil infiltration in sensitized guinea pigs, a potential therapeutic approach for atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Antimicrobial Activities

Research into novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives highlighted their synthesis from various ester ethoxycarbonylhydrazones with primary amines. These compounds exhibited good to moderate activities against a range of microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2010).

Androgen Receptor Downregulation

The development of AZD3514, a small-molecule androgen receptor downregulator, for treating advanced prostate cancer, showcases the relevance of modifying the triazolopyridazine moiety. This modification addressed hERG and physical property issues, leading to a clinical candidate undergoing Phase I trials (Bradbury et al., 2013).

Anti-diabetic Drugs

A series of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. Some compounds showed excellent antioxidant and insulinotropic activity, indicating their therapeutic potential in diabetes management (Bindu et al., 2019).

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .

Future Directions

The future directions for this compound and similar compounds could involve further exploration of their diverse pharmacological activities and their potential applications in drug design, discovery, and development .

Properties

IUPAC Name

[4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O2/c1-30-18-8-7-17-22-23-19(27(17)25-18)14-9-11-26(12-10-14)20(29)16-13-21-28(24-16)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJPCTFFKAABCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.